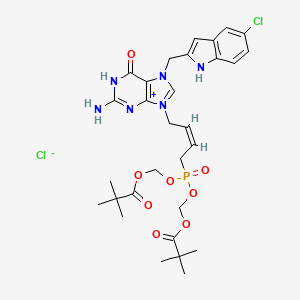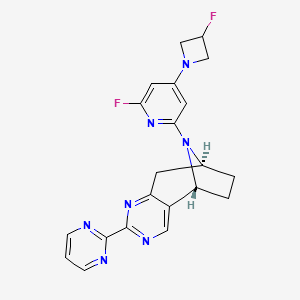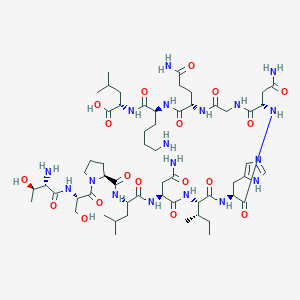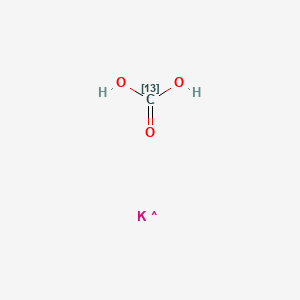
eIF4E-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
eIF4E-IN-5: is a small molecule inhibitor targeting the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a crucial protein involved in the initiation of translation in eukaryotic cells, binding to the cap structure of messenger RNA (mRNA) and facilitating the recruitment of ribosomes. Dysregulation of eIF4E activity has been linked to various diseases, including cancer, making it a significant target for therapeutic intervention .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of eIF4E-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and reproducibility. This process includes the optimization of reaction conditions, purification methods, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for the analysis and purification of the compound .
化学反应分析
Types of Reactions
eIF4E-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents, enhancing the compound’s biological activity .
科学研究应用
eIF4E-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of eIF4E in translation initiation and its regulation.
Biology: Investigated for its effects on cellular processes such as cell growth, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with dysregulated eIF4E activity, such as cancer and neurodevelopmental disorders.
Industry: Utilized in the development of new drugs targeting eIF4E and related pathways .
作用机制
eIF4E-IN-5 exerts its effects by binding to eIF4E and inhibiting its interaction with the cap structure of mRNA. This prevents the recruitment of ribosomes and the initiation of translation, leading to reduced protein synthesis. The compound specifically targets the eIF4E-eIF4G interaction, which is crucial for the assembly of the translation initiation complex. By disrupting this interaction, this compound effectively inhibits cap-dependent translation, impacting cellular processes such as growth and proliferation .
相似化合物的比较
Similar Compounds
Several compounds are similar to eIF4E-IN-5 in terms of their mechanism of action and target specificity. These include:
4EGI-1: Another small molecule inhibitor targeting the eIF4E-eIF4G interaction.
Sizofiran: A promising eIF4E inhibitor with potential anti-cancer activity.
Rocaglamide: A natural product that inhibits eIF4E activity by targeting the eIF4A helicase
Uniqueness
This compound is unique in its high specificity for eIF4E and its ability to effectively disrupt the eIF4E-eIF4G interaction. This specificity makes it a valuable tool for studying the role of eIF4E in translation initiation and for developing targeted therapies for diseases associated with dysregulated eIF4E activity .
属性
分子式 |
C30H39Cl2N6O8P |
|---|---|
分子量 |
713.5 g/mol |
IUPAC 名称 |
[[(Z)-4-[2-amino-7-[(5-chloro-1H-indol-2-yl)methyl]-6-oxo-1H-purin-9-ium-9-yl]but-2-enyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate;chloride |
InChI |
InChI=1S/C30H38ClN6O8P.ClH/c1-29(2,3)26(39)42-17-44-46(41,45-18-43-27(40)30(4,5)6)12-8-7-11-36-16-37(23-24(36)34-28(32)35-25(23)38)15-21-14-19-13-20(31)9-10-22(19)33-21;/h7-10,13-14,16,33H,11-12,15,17-18H2,1-6H3,(H2-,32,34,35,38);1H/b8-7-; |
InChI 键 |
TYMUWOSAGUNWOL-CFYXSCKTSA-N |
手性 SMILES |
CC(C)(C)C(=O)OCOP(=O)(C/C=C\C[N+]1=CN(C2=C1N=C(NC2=O)N)CC3=CC4=C(N3)C=CC(=C4)Cl)OCOC(=O)C(C)(C)C.[Cl-] |
规范 SMILES |
CC(C)(C)C(=O)OCOP(=O)(CC=CC[N+]1=CN(C2=C1N=C(NC2=O)N)CC3=CC4=C(N3)C=CC(=C4)Cl)OCOC(=O)C(C)(C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)



![N-[1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391717.png)
![N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12391723.png)







